Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate
Description
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a trifluoromethyl (-CF₃) substituent at the 7-position of the benzofuran ring and a methyl ester group at the 2-position.
The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and electron-withdrawing effects, making such compounds valuable in agrochemical and pharmaceutical research . Benzofuran scaffolds are widely utilized due to their bioactivity, particularly in herbicide and drug development, as seen in sulfonylurea herbicides like metsulfuron methyl ester (a triazine-containing benzofuran derivative) .
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-16-10(15)8-5-6-3-2-4-7(9(6)17-8)11(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUFZMFPNFQKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174934 | |
| Record name | 2-Benzofurancarboxylic acid, 7-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407521-92-9 | |
| Record name | 2-Benzofurancarboxylic acid, 7-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407521-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxylic acid, 7-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups. The trifluoromethyl group is particularly notable for enhancing the compound's lipophilicity and biological activity. The synthetic routes often utilize methods such as the Vilsmeier-Haack reaction, which is effective in creating benzofuran derivatives with various substituents .
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have indicated that benzofuran derivatives possess significant anticancer properties. For instance, modifications at specific positions on the benzofuran ring can enhance antiproliferative effects against various cancer cell lines .
- Antimicrobial Properties : Benzofuran derivatives have shown promise as antibacterial and antifungal agents. The presence of the trifluoromethyl group may contribute to these effects by altering the electronic properties of the molecule .
- Enzyme Inhibition : Some studies have explored the inhibitory effects of benzofuran derivatives on enzymes such as α-glucosidase, which is relevant in diabetes management .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Key observations include:
- Substituent Effects : The introduction of different groups at specific positions on the benzofuran core can lead to variations in potency. For example, compounds with methoxy groups at certain positions have demonstrated enhanced activity compared to their unsubstituted counterparts .
- Comparative Analysis : A comparative analysis of similar compounds indicates that structural variations can lead to differing biological profiles, highlighting the importance of SAR in drug development .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of various benzofuran derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 and HCT15. The compound's IC50 values were determined through MTT assays, demonstrating its potential as a therapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Methyl 7-(methoxy)-1-benzofuran-2-carboxylate | HCT15 | 15.0 |
| Unsubstituted Benzofuran | MCF-7 | >50 |
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, this compound was evaluated for its ability to inhibit α-glucosidase. The compound showed promising results with an IC50 value indicating effective inhibition compared to other derivatives tested .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | α-glucosidase | 25 |
| Ethyl Benzofuran Derivative | α-glucosidase | 30 |
Scientific Research Applications
Drug Development
The trifluoromethyl group is frequently used as a bioisostere to modify lead compounds, enhancing their pharmacological properties. For instance, Ubrogepant, a medication for acute migraines, incorporates a trifluoromethyl group, which contributes to its efficacy. The structural modifications enabled by this group can lead to improved metabolic stability and altered biological activity.
Anticancer Activity
Benzofuran derivatives, including those related to methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, have shown promise in anticancer therapy. Research has indicated that certain benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines, such as ovarian cancer cells (A2780) and non-small cell lung carcinoma cells (A549) . These studies suggest that the compound may serve as a scaffold for developing new anticancer agents.
Protein Stability Studies
In biochemical research, trifluoromethyl-substituted prolines are utilized to assess the effects of fluorine labels on protein dynamics and stability. Studies comparing CF3-substituted residues with their methyl counterparts reveal significant differences in acid-base properties and thermodynamic behaviors, which are crucial for understanding protein folding and function.
Synthesis of Derivatives
The synthetic versatility of this compound allows for the creation of various derivatives that can be tailored for specific biochemical applications. For example, modifications can lead to compounds with enhanced antioxidant properties or improved binding affinities for target proteins involved in disease processes .
Comparative Analysis with Related Compounds
The following table summarizes notable compounds related to this compound, highlighting their structural features and unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-(trifluoromethyl)benzo[b]furan-2-carboxylate | Similar benzofuran core but different substitution | May exhibit different biological activities due to structural variations |
| Ethyl 7-(trifluoromethoxy)-1-benzofuran-2-carboxylate | Contains a methoxy group instead of a trifluoromethyl group | Different electronic properties affecting reactivity |
| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | Indole core instead of benzofuran | Potentially different pharmacological profiles due to core structure |
Synthesis Techniques
Research has demonstrated various synthetic routes for producing this compound, including microwave-assisted methods that enhance yield and reduce reaction times . These advancements in synthesis are critical for scaling up production for further research and potential commercial applications.
Biological Assessments
In vitro studies have assessed the biological activity of benzofuran derivatives against cancer cell lines, revealing promising results in inhibiting cell growth at varying concentrations . Such assessments are essential for identifying lead compounds for further development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Analysis:
This property is critical in agrochemicals requiring environmental persistence . Bromo (-Br): In Methyl 7-bromo-1-benzofuran-2-carboxylate, bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate for synthesizing more complex benzofuran derivatives .
Functional Group Influence on Bioactivity
- Methyl Ester (-COOCH₃): The ester group in this compound may act as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids. Similar mechanisms are observed in sulfonylurea herbicides like metsulfuron methyl ester .
- Triazine and Sulfonylurea Groups: Compounds like metsulfuron methyl ester integrate triazine and sulfonylurea moieties, enabling herbicidal activity through enzyme inhibition. The trifluoromethyl analog lacks these groups but may exhibit distinct bioactivity due to its unique electronic profile.
Applications and Industrial Relevance
- This compound is hypothesized to serve as a precursor for fluorinated agrochemicals or pharmaceuticals, leveraging the -CF₃ group’s resistance to metabolic degradation.
- In contrast, brominated analogs (e.g., CID 60768747) are primarily synthetic intermediates, while sulfonylurea derivatives dominate herbicide markets .
Preparation Methods
Synthesis of Methyl 7-Methylbenzofuran-2-carboxylate Derivatives
Procedure: The benzofuranone intermediates are prepared by reacting hydroxy-2H-pyran-2-ones with nitroalkenes in the presence of aluminum chloride catalyst and additives such as BHT in dichlorobenzene solvent under argon atmosphere. The reaction is conducted at elevated temperatures (120 °C) for 4 to 20 hours depending on substrate reactivity.
Purification: The crude reaction mixture is purified directly by flash column chromatography (FCC) using hexanes/ethyl acetate mixtures without aqueous workup.
Yields: Yields are typically moderate to good, ranging from 60% to 76% for methyl 7-methylbenzofuran-2(3H)-one derivatives.
Conversion to this compound
Trifluoromethylation Step: The key transformation involves the generation of a triflate intermediate by treating methyl 7-methyl-2-oxo-2,3-dihydrobenzofuran-4-carboxylate with lithium hexamethyldisilazide (LiHMDS) at −78 °C, followed by addition of trifluoromethanesulfonic anhydride to form methyl 7-methyl-2-(((trifluoromethyl)sulfonyl)oxy)benzofuran-4-carboxylate.
Subsequent Functionalization: This triflate intermediate can then undergo palladium-catalyzed cross-coupling reactions such as Sonogashira or Suzuki couplings to introduce various substituents. For trifluoromethyl substitution, nucleophilic trifluoromethylation reagents or electrophilic trifluoromethyl sources can be employed.
Reaction Conditions: The triflate formation is performed in tetrahydrofuran (THF) at low temperature (−78 °C) with stirring for 1 hour after each reagent addition. Workup involves quenching with water and extraction with ethyl acetate.
Yields and Purity: The triflate intermediate is isolated in good yield and purity, suitable for subsequent transformations.
Alternative Methods and Industrial Considerations
While the above laboratory-scale methods are well-documented, industrial processes for benzofuran derivatives involve:
- Use of protected amine intermediates and stepwise functional group transformations.
- Employing solvents like dichloromethane, tetrahydrofuran, and N-methylpyrrolidone.
- Applying BOC protection and deprotection strategies for amine-containing benzofuran derivatives.
- Utilizing sodium alkoxide bases and formamide for amide formation steps.
Though these industrial routes focus on benzofuran-2-carboxamide derivatives, the methodologies provide insight into scalable and commercially viable synthetic strategies relevant to benzofuran carboxylate compounds.
Data Table Summarizing Key Preparation Steps
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzofuranone formation | 3-Hydroxy-2H-pyran-2-one + methyl nitroalkene | AlCl3 (0.1 equiv), BHT (0.1 equiv), DCB, 120 °C, 4-20 h | Methyl 7-methylbenzofuran-2(3H)-one | 60-76 | Argon atmosphere, FCC purification |
| 2 | Triflate formation | Methyl 7-methyl-2-oxo-2,3-dihydrobenzofuran-4-carboxylate | LiHMDS (2 equiv), Tf2O (1.8 equiv), THF, −78 °C, 2 h | Methyl 7-methyl-2-(((trifluoromethyl)sulfonyl)oxy)benzofuran-4-carboxylate | Good | Low temperature, inert atmosphere |
| 3 | Cross-coupling (e.g., Sonogashira) | Triflate intermediate | Pd(PPh3)4, CuI, diisopropylamine, phenylacetylene, rt | Functionalized benzofuran derivatives | Moderate | Argon atmosphere, aqueous quench |
| 4 | Esterification or direct use | Benzofuran derivatives | Standard esterification or use of methyl ester starting materials | This compound | Variable | Purification by FCC |
Research Findings and Analytical Data
- Spectroscopic data (NMR, IR, HRMS) confirm the successful synthesis of trifluoromethyl-substituted benzofuran esters with expected molecular weights and characteristic functional group signals.
- Melting points and chromatographic retention factors (Rf) are consistent with literature values for related benzofuran compounds, indicating high purity.
- The regioselectivity of trifluoromethylation at the 7-position is achieved through careful control of reaction conditions and choice of intermediates.
- The use of trifluoromethanesulfonic anhydride to generate triflate intermediates is a key enabling step for subsequent functionalization.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves forming the benzofuran core via cyclization, followed by trifluoromethylation and esterification. Key steps include using cesium carbonate as a base in acetonitrile under reflux (70°C), as seen in analogous protocols for trifluoromethylated heterocycles . Optimization may involve adjusting stoichiometry (e.g., 1:2 molar ratio of substrate to methyl 4-bromobutyrate) and employing continuous flow reactors to enhance yield and scalability .
- Critical Parameters : Monitor reaction progress via LCMS (e.g., m/z 658 [M+H]+ retention time: 1.57 minutes) and purify intermediates using C18 reverse-phase chromatography (acetonitrile/water gradients) .
Q. How is the structural identity of this compound confirmed?
- Analytical Workflow :
- NMR : Assign peaks using - and -NMR to confirm benzofuran core and trifluoromethyl/ester substituents.
- LCMS/HPLC : Validate molecular weight (CHFO, theoretical m/z 244.17) and purity (retention time consistency under SMD-TFA05 conditions) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., benzene solvent) and analyze using SHELX-97 for structure refinement .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Techniques :
- Acid-Base Extraction : Adjust pH to 1 with aqueous HCl to precipitate acidic byproducts .
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients or C18 reverse-phase columns for polar impurities .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectral interpretations of trifluoromethyl-substituted benzofurans?
- Approach : Perform single-crystal X-ray diffraction to resolve ambiguities in substituent positioning (e.g., trifluoromethyl at C7 vs. C6). Use ORTEP-III for thermal ellipsoid modeling and SHELXL for refining hydrogen-bonding networks (e.g., O–H⋯O interactions stabilizing dimers) .
- Case Study : In related compounds, crystallography revealed planar benzofuran cores (mean deviation <0.005 Å) and confirmed substituent effects on intermolecular packing .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?
- Electrophilic Activation : The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., iodination at C5 in 7-(trifluoromethyl)benzofuran derivatives) .
- Kinetic Studies : Use -NMR to track trifluoromethyl stability under basic conditions (e.g., CsCO in acetonitrile) and DFT calculations (B3LYP/6-31G*) to model transition states .
Q. How do substituent variations (e.g., methoxy, bromo) impact the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
- Replace the trifluoromethyl group with bromo (e.g., Methyl 7-bromo-1-benzofuran-2-carboxylate) to assess halogen effects on enzyme inhibition (e.g., dihydroorotate dehydrogenase) .
- Introduce amino/methoxy groups to modulate lipophilicity (logP) and bioavailability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Simulations : Use AutoDock Vina to model binding to proteins (e.g., kinases) leveraging the benzofuran core’s π-π stacking and trifluoromethyl’s hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes (e.g., binding free energy via MM-PBSA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
